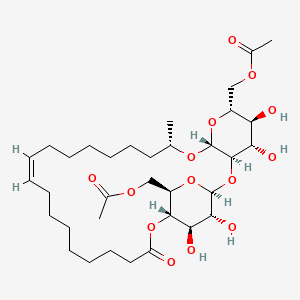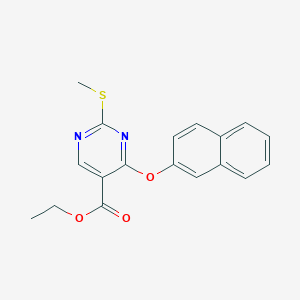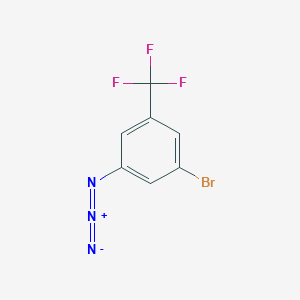
Lactonic Sophorolipid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactonic Sophorolipid is a natural antimicrobial surfactant . It is a secondary metabolite produced by non-pathogenic yeasts and other microorganisms . Structurally, it is composed of a disaccharide sophorose which is β-glycosidically linked to a long fatty acid chain .
Synthesis Analysis
Sophorolipids are mainly synthesized by yeasts . The production of sophorolipids first requires biosynthesis of the hydroxy fatty acid from a fatty acid via enzymatic action of cytochrome P450 monooxygenase . This hydroxyl fatty acid is subsequently coupled to glucose by glycosyltransferase to yield a glucolipid .Molecular Structure Analysis
Sophorolipids consist of two molecules of glucose linked via a β-1,2 glycosidic bond (sophorose), this sophorose is in turn connected by another glycosidic bond to a hydroxyl fatty acid . The sophorose acts as the hydrophilic head while the long chain hydroxyl fatty acid acts as the hydrophobic tail .Chemical Reactions Analysis
Commercially available lactonic sophorolipid can be modified via epoxidation of the fatty acid units C C and subsequent ring-opening of the oxirane with poly (ethylene glycol) of vary chain lengths to deliver a novel range of non-ionic sophorolipid-based surfactants .Physical And Chemical Properties Analysis
The lactonic sophorolipid shows a weak acidity in the range of pH 3.2~4.6 when diluted in water at the concentrations from 1 to 0.001 wt% . The critical micelle concentration (CMC) of the lactonic sophorolipid is 10−2wt, at which the surface tension of aqueous solution is reduced to 36 mN/m .Scientific Research Applications
Remediation of Cyanobacterial Harmful Algal Blooms
Lactonic Sophorolipids have been used in the remediation of Cyanobacterial Harmful Algal Blooms (CyanoHABs). These blooms pose significant threats to human health and natural ecosystems worldwide . The addition of 5 mg/L lactonic Sophorolipids effectively degraded cyanobacteria within 30 minutes .
Sustainable Production Using Industrial Waste
Sophorolipids can be produced sustainably using industrial waste. Solid-state fermentation (SSF) is a promising alternative for using solid waste or byproducts that could not be exploited by submerged fermentation (SmF) .
Wound Healing
Sophorolipids have potential applications in wound healing. They are synthesized by non-pathogenic yeast species .
Cosmetic Formulations
Sophorolipids can be used in cosmetic formulations. They offer eco-friendly characteristics and flexibility in a wide range of environmental conditions .
Anticancer Agents
Sophorolipids have potential applications as anticancer agents .
Antimicrobial Agents
Sophorolipids can be used as antimicrobial agents. They exhibit strong antimicrobial activity .
Food Preservation
Sophorolipids can be used in food preservation. They can help in managing food waste .
Agriculture Practices
Sophorolipids have potential applications in agriculture practices. They can be used for soil remediation and other large-volume applications .
Mechanism of Action
Future Directions
There is an ever-increasing demand to develop surfactants based on sophorolipids because they are produced by non-pathogenic organisms, biodegradable, and less toxic to humans and the environment . This new family of bio-derivable non-ionic surfactants will be useful as wetting and solubilising agents, oil-in-water emulsifiers, and detergents .
properties
IUPAC Name |
[(1S,3R,4S,5S,6R,8R,10S,17Z,28S,29R,31R,32R)-29-(acetyloxymethyl)-4,5,31,32-tetrahydroxy-10-methyl-26-oxo-2,7,9,27,30-pentaoxatricyclo[26.2.2.03,8]dotriacont-17-en-6-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56O14/c1-21-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-26(37)47-31-25(20-43-23(3)36)46-33(30(41)29(31)40)48-32-28(39)27(38)24(19-42-22(2)35)45-34(32)44-21/h4-5,21,24-25,27-34,38-41H,6-20H2,1-3H3/b5-4-/t21-,24+,25+,27+,28-,29+,30+,31+,32+,33-,34+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTXYHUVJIPSDT-GNUCGHNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCC=CCCCCCCCC(=O)OC2C(OC(C(C2O)O)OC3C(C(C(OC3O1)COC(=O)C)O)O)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCCCC/C=C\CCCCCCCC(=O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O1)COC(=O)C)O)O)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lactonic Sophorolipid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![6-Methoxy-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2677597.png)

![[2-(3-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2677599.png)




![2-{8-fluoro-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2677608.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2677610.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2677612.png)
![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2677613.png)
![2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2677616.png)